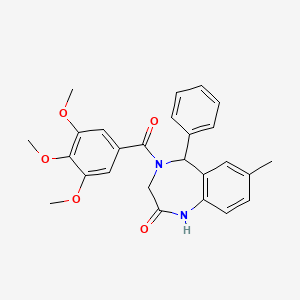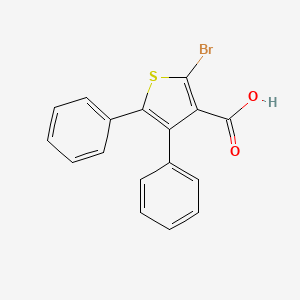![molecular formula C22H28FN3O B5154794 N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea](/img/structure/B5154794.png)
N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFU-755, and it belongs to the class of urea-based compounds.
Mecanismo De Acción
The exact mechanism of action of BFU-755 is not fully understood. However, it is believed that BFU-755 exerts its antiproliferative and pro-apoptotic effects by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells. Moreover, BFU-755 has been shown to induce oxidative stress in cancer cells, which leads to the accumulation of reactive oxygen species (ROS) and ultimately, cell death.
Biochemical and Physiological Effects:
BFU-755 has been shown to exhibit potent antiproliferative and pro-apoptotic effects in various cancer cell lines. Moreover, BFU-755 has been shown to induce oxidative stress in cancer cells, which leads to the accumulation of ROS and ultimately, cell death. However, the exact biochemical and physiological effects of BFU-755 on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BFU-755 is its potent antiproliferative and pro-apoptotic effects against various cancer cell lines. Moreover, BFU-755 has been shown to exhibit low toxicity in normal cells and tissues. However, one of the major limitations of BFU-755 is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the exact toxicity profile of BFU-755 in vivo is not fully understood.
Direcciones Futuras
There are several future directions for the research and development of BFU-755. One of the major future directions is to improve the solubility of BFU-755 in water, which would make it easier to administer in vivo. Moreover, further studies are needed to determine the exact toxicity profile of BFU-755 in vivo. Additionally, there is a need for further studies to determine the exact mechanism of action of BFU-755 and its effects on normal cells and tissues. Finally, there is a need for further studies to determine the potential therapeutic applications of BFU-755 in other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, BFU-755 is a promising chemical compound that exhibits potent antiproliferative and pro-apoptotic effects against various cancer cell lines. However, further studies are needed to determine the exact mechanism of action of BFU-755 and its effects on normal cells and tissues. Additionally, there is a need for further studies to determine the potential therapeutic applications of BFU-755 in other diseases.
Métodos De Síntesis
The synthesis of BFU-755 involves the reaction of N-benzyl-N'-methylurea with 1-[2-(4-fluorophenyl)ethyl]-4-piperidinylmethyl chloride. This reaction leads to the formation of a white crystalline solid that is further purified using recrystallization techniques. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
BFU-755 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that BFU-755 exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, BFU-755 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Propiedades
IUPAC Name |
1-benzyl-3-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c23-21-8-6-18(7-9-21)10-13-26-14-11-20(12-15-26)17-25-22(27)24-16-19-4-2-1-3-5-19/h1-9,20H,10-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTRXENIOYSFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)


![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)
![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)
![N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)
![6-amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5154775.png)


![5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154815.png)